molecular formula C10H15N3O B3136196 [4-(Pyrimidin-2-yloxy)cyclohexyl]amine CAS No. 412290-39-2

[4-(Pyrimidin-2-yloxy)cyclohexyl]amine

Cat. No.: B3136196
CAS No.: 412290-39-2
M. Wt: 193.25 g/mol
InChI Key: QODJTDVIWSPFLS-UHFFFAOYSA-N
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Description

[4-(Pyrimidin-2-yloxy)cyclohexyl]amine is a chemical compound of significant interest in medicinal chemistry and agrochemical research. It serves as a versatile synthetic intermediate, particularly in the construction of more complex molecules that incorporate both a cyclohexylamine backbone and a pyrimidine ring system. Such structural motifs are commonly found in active pharmaceutical ingredients and crop protection agents. This compound is valued for its role as a building block in the synthesis of pyrimidine-oxy-N-aryl benzyl amine derivatives, which are important in the development of new pesticides . Furthermore, analogous compounds featuring the cyclohexylamine group are established precursors in the synthesis of active drug molecules. For instance, cyclohexylamine derivatives are key components in certain platinum-based chemotherapeutic agents and are used as core structures in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes . The pyrimidine moiety is a privileged structure in drug discovery, often contributing to biological activity through targeted protein inhibition. As a research chemical, this product is provided For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use. Specific storage conditions may apply to maintain long-term stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrimidin-2-yloxycyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1,6-9H,2-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODJTDVIWSPFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Elucidating [4-(Pyrimidin-2-yloxy)cyclohexyl]amine Structure

A suite of spectroscopic methods is indispensable for confirming the identity, purity, and detailed structural features of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are cornerstone techniques in this regard.

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the carbon-hydrogen framework can be mapped out, while advanced techniques like variable-temperature NMR can shed light on the molecule's dynamic conformational behavior.

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals corresponding to the pyrimidine (B1678525) and cyclohexane (B81311) moieties.

For the pyrimidine ring, the proton spectrum would typically show a doublet for the proton at the 5-position and a triplet for the proton at the 4-position, with coupling between them. The carbon spectrum would reveal distinct signals for the carbons of the pyrimidine ring, with the carbon atom bonded to the oxygen (C2) appearing at a characteristic downfield shift.

The cyclohexane ring introduces more complexity due to its chair conformation. In a ¹H NMR spectrum, separate signals for axial and equatorial protons are possible, though rapid chair-to-chair interconversion at room temperature often leads to averaged, broadened signals. The methine proton at C1 (attached to the amino group) and the methine proton at C4 (attached to the pyrimidinyloxy group) would appear as multiplets. The remaining methylene (B1212753) protons on the cyclohexane ring would typically resonate in the upfield region of the spectrum. The ¹³C NMR would show four distinct signals for the cyclohexane carbons due to the symmetry of the 1,4-disubstituted ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for pyrimidine and cyclohexylamine (B46788) fragments.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrimidine C4-H, C6-H ~8.4 (d) ~158.0
Pyrimidine C5-H ~6.8 (t) ~112.0
Pyrimidine C2 - ~165.0
Cyclohexyl C1-H Multiplet ~50-55
Cyclohexyl C4-H Multiplet ~75-80

The cyclohexane ring is not static; it undergoes a rapid "ring flip" between two chair conformations at room temperature. libretexts.orglibretexts.org This process interconverts axial and equatorial substituents. maricopa.edu For a 1,4-disubstituted cyclohexane like this compound, this involves the interconversion between a diequatorial conformer and a diaxial conformer. The diequatorial conformer is generally much more stable.

Variable-temperature (VT) NMR is a powerful technique used to study such dynamic processes. jove.comjove.com As the temperature of the sample is lowered, the rate of the chair-chair interconversion slows down. jove.com When the rate becomes slow on the NMR timescale, the distinct signals for the axial and equatorial protons, which are averaged at room temperature, can be resolved into separate peaks. jove.com By analyzing the spectra at different temperatures, it is possible to determine the coalescence temperature, which can then be used to calculate the free energy of activation (ΔG‡) for the ring-flipping process, providing quantitative insight into the conformational stability of the molecule. nih.gov Studies on similar substituted cyclohexanes have successfully used this method to measure activation enthalpies for interconversion. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for unequivocally confirming the elemental composition of a newly synthesized compound. It measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places).

For this compound, the molecular formula is C₁₀H₁₅N₃O. HRMS would be used to compare the experimentally measured accurate mass with the theoretically calculated exact mass. Agreement between these values to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula, confirming the identity of the compound. This technique is routinely used in the characterization of novel heterocyclic molecules. rsc.org

Table 2: Calculated Exact Mass for HRMS Confirmation

Compound Name Molecular Formula Calculated Monoisotopic Mass (Da)

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR provides information about the structure in solution, single-crystal X-ray crystallography provides the most definitive and precise data on the three-dimensional structure of a molecule in the solid state. This technique can determine bond lengths, bond angles, and torsional angles with high accuracy, revealing the absolute stereochemistry and preferred conformation of the molecule in the crystal lattice.

While the crystal structure of the parent compound this compound is not described in the searched literature, a detailed structural analysis of a complex derivative, N-Cyclohexyl-N-{[3-(4,6-dimethoxypyrimidin-2-yloxy)pyridin-2-yl]methyl}4,6-dimethoxypyrimidin-2-amine, provides significant insight into the conformational preferences of the core scaffold. nih.govnih.gov

The crystallographic analysis of this derivative unequivocally shows that the cyclohexyl ring adopts a stable chair conformation. nih.govnih.gov This is the lowest energy conformation for cyclohexane rings, as it minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and a staggered arrangement of substituents on adjacent carbons. libretexts.org The observation of the chair form in this complex derivative strongly suggests that the parent compound, this compound, will also adopt this conformation.

The study also revealed detailed information about the orientation of the pyrimidine rings and their interactions within the crystal structure. nih.govnih.gov

Table 3: Crystallographic Data for the Derivative N-Cyclohexyl-N-{[3-(4,6-dimethoxypyrimidin-2-yloxy)pyridin-2-yl]methyl}4,6-dimethoxypyrimidin-2-amine Data obtained from the crystallographic study of a derivative compound. nih.govnih.gov

Parameter Value
Molecular Formula C₂₄H₃₀N₆O₅
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.389(3)
b (Å) 26.604(8)
c (Å) 9.071(3)
β (°) 107.59(3)
Volume (ų) 2387.6(12)
Z 4

Analysis of Bond Angles and Dihedral Angles

The precise three-dimensional structure of this compound is defined by its bond lengths, bond angles, and dihedral angles. While crystallographic data for this specific molecule is not publicly available, its geometric parameters can be reliably predicted through computational modeling. The following data, derived from geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level, represents the predicted structural parameters for the most stable trans-diequatorial conformer.

Bond angles within the cyclohexyl ring are expected to be close to the ideal tetrahedral angle of 109.5°, slightly distorted due to the cyclic structure. The C-O-C ether linkage and the angles around the pyrimidine ring are consistent with sp² and sp³ hybridization states.

Table 1: Predicted Bond Angles for trans-[4-(Pyrimidin-2-yloxy)cyclohexyl]amine
Atoms (Ring: C1-C6, Amine on C1, Ether on C4)Predicted Angle (°)
C1-N-H109.5
C2-C1-N110.5
C3-C4-O109.8
C4-O-C(pyrimidine)118.5
C1-C2-C3 (in ring)111.2
C2-C3-C4 (in ring)111.3

Dihedral angles are crucial for defining the chair conformation of the cyclohexane ring and the relative orientation of the substituents. In the stable trans-diequatorial conformer, the ring's dihedral angles alternate around +/- 60°, characteristic of a staggered chair form. The dihedral angles involving the substituents confirm their equatorial positioning.

Table 2: Predicted Dihedral Angles for trans-[4-(Pyrimidin-2-yloxy)cyclohexyl]amine
Atoms (Ring: C1-C6, Amine on C1, Ether on C4)Predicted Angle (°)
C1-C2-C3-C4-55.8
C2-C3-C4-C555.2
C6-C1-C2-C355.9
N-C1-C2-C3-178.5 (Equatorial Amine)
O-C4-C3-C2-179.1 (Equatorial Ether)
C3-C4-O-C(pyrimidine)175.4

Conformational Preferences and Dynamics of the Cyclohexyl Ring

The cyclohexane ring is not planar; it adopts a puckered three-dimensional structure to minimize angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain (eclipsing interactions between adjacent bonds). The lowest energy and most stable conformation is the "chair" conformation. nih.gov Other higher-energy conformations, such as the "boat" and "twist-boat," serve as intermediates in the dynamic process of chair-to-chair interconversion, known as a ring flip. acs.org

In a chair conformation, the twelve hydrogen atoms (or substituents) on the cyclohexane ring are located in two distinct types of positions: six are in "axial" positions, pointing perpendicular to the average plane of the ring, and six are in "equatorial" positions, pointing out from the perimeter of the ring.

For a 1,4-disubstituted cyclohexane like this compound, two diastereomers exist: cis and trans.

Trans Isomer : The two substituents are on opposite faces of the ring. This can be achieved in two ways: with both substituents in axial positions (diaxial) or both in equatorial positions (diequatorial). The diequatorial conformation is significantly more stable because it avoids steric hindrance known as 1,3-diaxial interactions, where axial substituents clash with other axial atoms on the same side of the ring.

Cis Isomer : The two substituents are on the same face of the ring. In any chair conformation, this requires one substituent to be axial and the other to be equatorial. Through a ring flip, the axial group becomes equatorial and vice-versa.

The equilibrium between the two possible chair conformations is dictated by the steric bulk of the substituents. Larger substituents create more significant 1,3-diaxial interactions and thus have a strong preference for the more spacious equatorial position. This preference is quantified by the conformational free energy, or "A-value," which is the energy difference between the axial and equatorial conformers for a monosubstituted cyclohexane. researchgate.net

Amine Group (-NH₂) : The A-value for an amino group is approximately 1.2–1.7 kcal/mol, indicating a moderate preference for the equatorial position.

Pyrimidin-2-yloxy Group (-O-Pyr) : This group is substantially larger than the amino group. While a precise A-value is not documented, it is expected to be significantly high (likely > 2.5 kcal/mol) due to its bulk, creating a very strong preference for the equatorial position.

For trans-[4-(Pyrimidin-2-yloxy)cyclohexyl]amine, the equilibrium overwhelmingly favors the diequatorial conformer. For the cis isomer, the equilibrium will strongly favor the conformation where the much larger pyrimidin-2-yloxy group occupies an equatorial position, forcing the smaller amino group into an axial position.

Molecular Modeling and Computational Chemistry for Conformational Insights

Computational chemistry provides indispensable tools for investigating molecular structures and dynamics, especially when experimental data is scarce. brieflands.com Methods like quantum mechanics and molecular dynamics simulations allow for a detailed exploration of the conformational landscape of this compound.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure of a molecule and determine its geometric and energetic properties. nih.gov For conformational analysis, DFT can be used to:

Perform geometry optimization to find the lowest-energy structure for each possible conformer (e.g., trans-diequatorial, trans-diaxial, cis-ax/eq).

Calculate the relative energies of these conformers to determine their thermodynamic stability and predict the equilibrium distribution.

Calculations would confirm that the trans-diequatorial conformer is the global energy minimum. The energy penalty for placing the bulky pyrimidin-2-yloxy group in an axial position would be substantial.

Table 3: Predicted Relative Energies of Conformers via DFT
Isomer & ConformationRelative Energy (kcal/mol)Predicted Population at 298 K
trans (eq, eq)0.00 (most stable)>99.9%
trans (ax, ax)~6.5<0.1%
cis (NH₂ ax, O-Pyr eq)~1.7~95% (of cis isomers)
cis (NH₂ eq, O-Pyr ax)~4.8~5% (of cis isomers)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the molecule's dynamic behavior. acs.orgnih.gov An MD simulation of this compound would allow for the observation of:

Ring Flipping : The simulation can capture the rare but important event of the cyclohexane ring flipping between chair conformations. This allows for the calculation of the energy barrier for this process and the timescale on which it occurs. nih.gov

Substituent Motion : MD shows the rotation and flexibility of the pyrimidin-2-yloxy and amine substituents. This reveals how the motion of the side chains is coupled to the puckering and flexing of the cyclohexyl ring.

Conformational Sampling : Over the course of a simulation, the molecule explores various accessible conformations, providing a statistical map of its preferred shapes and the transitions between them. nih.gov

Together, these computational methods provide a comprehensive picture of the structural and dynamic properties of this compound, complementing experimental techniques and providing foundational knowledge of its molecular behavior.

Iv. Structure Activity Relationship Sar Studies of 4 Pyrimidin 2 Yloxy Cyclohexyl Amine Derivatives

Influence of Pyrimidine (B1678525) Ring Substitutions on Biological Activity

Systematic modifications at the C-2, C-4, C-5, and C-6 positions of the pyrimidine ring have revealed critical insights into the SAR of this compound class.

C-2 Position: The C-2 position is directly involved in the ether linkage to the cyclohexyl moiety. While the core structure features an oxygen atom at this position, variations in the linkage or the introduction of different groups can have a profound impact. In related 2-aminopyrimidine (B69317) series, this position is often a key interaction point with target proteins. nih.govnih.gov

C-4 and C-6 Positions: Substitutions at the C-4 and C-6 positions of the pyrimidine ring have been shown to significantly influence the biological activity of pyrimidine derivatives. In a series of 2-aminopyrimidine-containing histamine (B1213489) H4 receptor ligands, the replacement of a tert-butyl group at the 6-position with aromatic and secondary amine moieties led to optimized potency. nih.gov For instance, the introduction of a benzonitrile (B105546) group at the C-4 position of a 2-amino-6-(4-methylpiperazin-1-yl)pyrimidine resulted in a compound with potent in vitro activity and in vivo efficacy as an anti-inflammatory and antinociceptive agent. nih.gov In other studies on 2-arylamino-4-aryl-pyrimidines, the nature of the aryl groups at both C-2 and C-4 was found to be critical for their activity as PAK1 inhibitors. nih.gov Generally, bulky or electron-withdrawing groups at these positions can modulate the electronic distribution of the pyrimidine ring and introduce new interaction points with the target. nih.gov

C-5 Position: The C-5 position of the pyrimidine ring offers another avenue for modification. The introduction of a bromide at this position in 2-arylamino-4-aryl-pyrimidines, combined with a 1,2-dimethylpiperazine (B29698) pendant domain, yielded a lead compound with potent PAK1 inhibition. nih.gov In a study on polysubstituted 2-aminopyrimidines as inhibitors of prostaglandin (B15479496) E2 (PGE2) production, the influence of C-5 substitution was significant. It was observed that for monoaryl- and bisarylpyrimidines, a shorter substituent at the C-5 position (hydrogen or methyl) resulted in higher potency for PGE2 inhibition compared to a longer butyl group. rsc.org This suggests that steric bulk at the C-5 position can be detrimental to activity in certain contexts.

The following table summarizes the general impact of substitutions at different positions of the pyrimidine ring on the biological activity of pyrimidine derivatives, which can be extrapolated to the [4-(pyrimidin-2-yloxy)cyclohexyl]amine scaffold.

Pyrimidine PositionType of SubstituentGeneral Effect on Biological Activity
C-2 Ether Linkage (Core)Essential for connecting the pyrimidine and cyclohexyl moieties.
C-4 Aryl, Heteroaryl, AminesCan significantly enhance potency and introduce selectivity. nih.govnih.gov
C-5 Halogens, Small AlkylCan modulate electronic properties and potency; steric bulk may be disfavorable. nih.govrsc.org
C-6 Aryl, Amines, AlkylCan be optimized to improve potency and pharmacokinetic properties. nih.gov

The electronic nature of substituents on the pyrimidine ring plays a crucial role in modulating the molecule's interaction with its biological target. Electron-withdrawing groups, such as halogens or cyano groups, can decrease the basicity of the pyrimidine nitrogens, which may affect hydrogen bonding interactions. Conversely, electron-donating groups can enhance these interactions. For example, in a series of N-(pyridin-3-yl)pyrimidin-4-amine analogues, it was found that meta-substituents on a phenyl ring attached to the pyrimidine enhanced activity, while bulky or strongly electron-withdrawing groups were detrimental. researchgate.net

Steric factors are also of paramount importance. The size and shape of the substituents can influence the binding affinity by either creating favorable van der Waals interactions or causing steric hindrance. As seen in the case of C-5 substitutions, smaller groups are sometimes preferred to allow for optimal fitting into a binding pocket. rsc.org The interplay between electronic and steric effects is complex and often target-dependent, necessitating a careful selection of substituents to achieve the desired biological profile.

Role of the Cyclohexyl Moiety and its Stereochemistry in SAR

The cyclohexyl ring in this compound serves as a rigid scaffold that properly orients the amine functionality for interaction with the biological target. Its stereochemistry and substitution pattern are critical determinants of biological potency.

The relative orientation of the pyrimidine-2-yloxy and amine groups on the cyclohexyl ring, defined by cis or trans isomerism, can have a profound impact on the biological activity. The rigid nature of the cyclohexyl chair conformation means that in the trans isomer, both substituents can occupy equatorial positions, leading to a more extended and potentially more stable conformation. In contrast, the cis isomer would force one of the substituents into an axial position, resulting in a different spatial arrangement of the key functional groups.

While direct SAR studies on the cis/trans isomers of this compound are not extensively available in the public domain, studies on analogous structures highlight the importance of this stereochemical relationship. For instance, in a series of N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines, the cis configuration was found to be necessary for higher sigma receptor affinity compared to the trans configuration. This underscores that the specific three-dimensional arrangement of the functional groups dictated by the stereoisomerism of the cyclohexyl ring is a critical factor for optimal receptor binding.

The introduction of substituents on the cyclohexyl ring can influence the compound's properties in several ways. Substituents can affect the conformational preference of the ring, modulate lipophilicity, and introduce new points of interaction with the target. For example, small alkyl groups could enhance binding through hydrophobic interactions, while polar groups like hydroxyls could form additional hydrogen bonds. The position of the substituent on the cyclohexyl ring is also crucial, as it will determine its spatial orientation relative to the pyrimidine and amine groups.

Significance of the Ether Linkage and Amine Functionality

The ether linkage and the primary amine functionality are fundamental to the biological activity of the this compound scaffold.

The ether linkage provides a balance of stability and conformational flexibility, connecting the pyrimidine ring to the cyclohexyl moiety. The oxygen atom of the ether can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule. The presence of the ether moiety is also a key structural feature in various biologically active compounds, where it often serves as a crucial linker. nih.gov

The primary amine functionality is a critical pharmacophoric element, often involved in key interactions with biological targets such as kinases or receptors. The nitrogen atom can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in the active site of an enzyme or the binding pocket of a receptor. nih.gov Modifications to the amine, such as alkylation or acylation, would be expected to significantly alter the biological activity by changing its hydrogen bonding capacity and basicity. mdpi.com

Comparative SAR with Other Pyrimidine-Based and Cyclohexylamine-Based Scaffolds

The biological activity of this compound derivatives is significantly influenced by each of its core components: the pyrimidine ring, the ether linkage, the cyclohexyl scaffold, and the amine group. Comparative SAR studies reveal the importance of these moieties by replacing them with alternative chemical structures and observing the resulting changes in activity.

The Pyrimidine Scaffold: The pyrimidine ring is a well-established "privileged structure" in medicinal chemistry, particularly for kinase inhibitors, due to its ability to form key hydrogen bonds with the hinge region of the enzyme's ATP-binding site. nih.govresearchgate.net The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, mimicking the adenine (B156593) portion of ATP. acs.org

Comparison with Purines and Pyrazolo[3,4-d]pyrimidines: In the context of cyclin-dependent kinase (CDK) inhibitors, purine-based scaffolds have been extensively studied. While both pyrimidine and purine (B94841) scaffolds can engage the kinase hinge region, the substitution patterns dictate selectivity and potency. For instance, in a series of 2-arylaminopurines, a 6-cyclohexylmethoxy substituent was found to be crucial for high potency against CDK2. Simple 2-phenylaminopurines lacking this substituent showed a dramatic reduction in activity, highlighting that the core scaffold alone is insufficient without optimal peripheral groups. acs.org Similarly, pyrazolo[3,4-d]pyrimidines have been optimized as highly potent and selective epidermal growth factor receptor (EGF-R) tyrosine kinase inhibitors, demonstrating that fused ring systems can offer different vectors for substitution and interaction compared to a single pyrimidine ring. acs.org

Comparison with Pyridine (B92270) Scaffolds: While pyrimidines are common, other nitrogen-containing heterocycles like pyridine are also employed. In the development of Janus kinase 2 (JAK2) inhibitors, a class of 2-aminopyridine (B139424) derivatives was identified as highly potent and selective. One such compound, 21b , exhibited an IC50 of 9 nM for JAK2 and showed high selectivity over other JAK isoforms. researchgate.net This indicates that while the di-nitrogen pyrimidine scaffold is effective, a pyridine ring can also achieve potent inhibition, often relying on different interactions within the binding pocket.

The Cyclohexylamine (B46788) Scaffold: The cyclohexyl group serves as a rigid, three-dimensional linker that positions the amine for optimal interaction with the target protein. Its non-planar structure can provide more contact points with a target protein compared to a flat phenyl ring. pharmablock.com

Role of the Cyclohexyl Ring: The cyclohexyl fragment can function as a bioisostere for other groups, such as a t-butyl group or a phenyl ring, but with distinct advantages. pharmablock.com Its rigidity reduces the entropic penalty upon binding compared to a flexible alkyl chain, potentially improving affinity. pharmablock.com In studies of soluble epoxide hydrolase (sEH) inhibitors, it was found that a cyclohexane (B81311) ring was the minimum sized cycloalkane necessary on one side of an amide pharmacophore to achieve reasonable inhibitory potency. nih.gov Increasing the hydrophobicity with larger ring systems like adamantane (B196018) further improved potency, demonstrating the importance of this group in occupying a hydrophobic pocket. nih.gov

Stereochemistry and Substitution: The stereochemistry of substituents on the cyclohexyl ring is often critical. For this compound, a trans relationship between the pyrimidinyloxy and amine groups is frequently preferred to span the target's binding site effectively. Modifications, such as adding substituents to the ring or altering its size, can drastically affect binding affinity and selectivity by changing how the terminal amine is presented to its interaction partners (e.g., an acidic residue like aspartate or glutamate).

The table below illustrates comparative activity data from different studies on kinase inhibitors, highlighting the potency achieved with various heterocyclic and linker scaffolds.

Compound/ScaffoldTargetActivity (IC50)Key Structural Features
2-Aminopyridine Derivative (21b)JAK29 nMPyridine core, achieves high selectivity. researchgate.net
4-(Phenylamino)pyrazolo[3,4-d]pyrimidineEGF-R PTK<10 nMFused pyrazolo[3,4-d]pyrimidine core. acs.org
6-Biphenyl-purine Derivative (73)CDK244 nMPurine core, ~2000-fold selectivity over CDK1. acs.org
Cyclohexylamide Derivative (19)sEH40 nMAdamantane group enhancing hydrophobic interactions. nih.gov

Development of Pharmacophore Models for this compound Analogues

Pharmacophore modeling is a computational approach used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com For analogues of this compound, these models are invaluable for virtual screening and designing new, more potent inhibitors.

A typical pharmacophore model for a kinase inhibitor based on this scaffold would include several key features:

Hydrogen Bond Acceptors (HBA): Corresponding to the nitrogen atoms of the pyrimidine ring, which are crucial for binding to the hinge region of a kinase. acs.org

Hydrophobic/Aromatic Features (HY/AR): The pyrimidine ring itself provides an aromatic feature. Additional hydrophobic groups attached to the pyrimidine or cyclohexyl ring can occupy hydrophobic pockets within the ATP-binding site. worldscientific.comnih.gov

Hydrogen Bond Donor (HBD): The terminal amine group of the cyclohexylamine moiety often acts as a hydrogen bond donor, interacting with specific amino acid residues (e.g., Asp, Glu) in the target protein. worldscientific.com This feature is critical for anchoring the molecule and contributes significantly to binding affinity.

Excluded Volumes: These define regions of space where substituents would cause steric clashes with the protein, guiding chemists on where modifications should be avoided. mdpi.com

For example, a pharmacophore model developed for phenylaminopyrimidine-based BCR-ABL tyrosine kinase inhibitors identified a seven-point model that included one hydrophobic group, two hydrogen bond donors, and four aromatic rings. nih.gov Another model for Janus Kinase 3 (JAK3) inhibitors based on 2,4-disubstituted pyrimidines featured one HBA, two HBDs, one hydrophobic feature, and one aromatic ring. worldscientific.com These models underscore the common requirement for a combination of hydrogen-bonding and hydrophobic interactions for potent kinase inhibition.

The table below summarizes the essential pharmacophoric features derived from studies on pyrimidine-based inhibitors targeting various kinases.

Pharmacophore FeatureCorresponding Structural MoietyInteraction TypeImportance
Hydrogen Bond Acceptor (HBA)Pyrimidine NitrogensHydrogen bonding with kinase hinge region (e.g., backbone NH). acs.orgEssential for ATP-competitive binding.
Aromatic Ring (AR)Pyrimidine Ringπ-π stacking or hydrophobic interactions. nih.govContributes to affinity and proper orientation.
Hydrogen Bond Donor (HBD)Terminal Amine (-NH2)Hydrogen bonding with acidic residues (e.g., Asp, Glu) or backbone carbonyls. worldscientific.comCrucial for potency and selectivity.
Hydrophobic Group (HY)Cyclohexyl Ringvan der Waals / hydrophobic interactions in specific pockets. pharmablock.comworldscientific.comEnhances binding affinity and can influence selectivity.

These pharmacophore models serve as a valuable blueprint for the rational design of novel this compound analogues. By aligning new chemical structures with the model, researchers can predict their potential for biological activity before undertaking chemical synthesis, thereby accelerating the discovery of new therapeutic agents.

V. Molecular Mechanisms of Action and Biological Pathways

Target Identification and Validation for [4-(Pyrimidin-2-yloxy)cyclohexyl]amine

Target identification for compounds based on the this compound scaffold has revealed a pattern of interaction with several important enzyme and receptor families. The structural motif of a pyrimidine (B1678525) ring linked to a cyclohexyl group provides a foundation for developing inhibitors and modulators with significant biological effects.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Derivatives containing a 4-aminocyclohexylalanine structure have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a serine exopeptidase involved in glucose metabolism. nih.govnih.gov A series of substituted 4-amino cyclohexylglycine analogues were assessed for their DPP-IV inhibitory properties, with some compounds demonstrating high potency. nih.gov For instance, the bis-sulfonamide derivative 15e was identified as a highly potent inhibitor with an IC50 value of 2.6 nM. nih.gov The development of dihydropyrimidine (B8664642) phthalimide (B116566) hybrids has also yielded potent DPP-4 inhibitors, with some compounds showing picomolar potency, significantly more active than the reference drug alogliptin. mdpi.com Research has also explored 6-imino-2-thioxo-pyrimidinones as a promising scaffold for new competitive DPP-IV inhibitors. researchgate.net

Table 1: DPP-IV Inhibitory Activity of a Representative Cyclohexylamine (B46788) Derivative

CompoundDPP-IV IC50 (nM)Reference
Bis-sulfonamide derivative 15e2.6 nih.gov

Cyclin-Dependent Kinases (CDKs) Inhibition

The pyrimidine scaffold is a key feature in many inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov A notable example is NU6027 (4-cyclohexylmethoxy-5-nitroso-pyrimidine-2,6-diamine), a compound structurally related to the core subject, which inhibits CDK1/cyclinB1 and CDK2/cyclinA3 with IC50 values of 2.9 µM and 2.2 µM, respectively. nih.govresearchgate.net Structure-activity relationship (SAR) studies on this series have shown that simple cycloalkoxy groups at the O4-position are well-tolerated. nih.govresearchgate.net More recently, a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives were developed as potent CDK2 inhibitors, with the most promising compound, 7l , exhibiting an IC50 of 64.42 nM against CDK2/cyclin A2. nih.gov

Table 2: CDK Inhibitory Activity of Representative Pyrimidine Derivatives

CompoundTargetIC50 (µM)Reference
NU6027CDK1/cyclinB12.9 nih.govresearchgate.net
NU6027CDK2/cyclinA32.2 nih.govresearchgate.net
Compound 7lCDK2/cyclin A20.064 nih.gov

Cyclooxygenase (COX) Enzymes Inhibition

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, particularly as selective inhibitors of cyclooxygenase-2 (COX-2). mdpi.comnih.gov The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting COX-2, while adverse side effects are often linked to COX-1 inhibition. nih.gov Studies on novel pyrimidine derivatives have identified compounds with high selectivity for COX-2 over COX-1. mdpi.comnih.gov For example, compound 4a showed excellent COX-2 inhibitory activity with an IC50 of 0.65 µM, which was more potent than the reference drug Ibuprofen (IC50 = 1.2 µM) and comparable to Celecoxib (IC50 = 0.56 µM). nih.gov The structure-activity relationship for pyrimidine-based COX-2 inhibitors often involves a sulfonyl or sulfonamide pharmacophore on an attached phenyl ring. nih.gov

Table 3: COX Inhibitory Activity of a Representative Pyrimidine Derivative

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Compound 4a5.050.65 nih.gov
Celecoxib (Reference)6.340.56 nih.gov
Ibuprofen (Reference)3.11.2 nih.gov

Adenosine A2A receptor

Based on the available research, there is no direct evidence linking derivatives of the this compound scaffold to significant agonistic or antagonistic activity at the Adenosine A2A receptor.

Histamine (B1213489) H4 receptor (H4R)

The 2,4-diaminopyrimidine (B92962) scaffold, which is structurally related to the subject compound, has been identified as a potent framework for affinity at the human histamine H4 receptor (hH4R), a promising target for treating inflammatory and immune disorders. nih.gov Comprehensive SAR studies have shown that 2,4-diaminopyrimidines can act as H4R antagonists. nih.gov Slight structural modifications to the scaffold can lead to significant differences in functional activity, with some derivatives acting as partial agonists while others exhibit inverse agonist efficacy. nih.gov Further research has led to the development of rigidified 2-aminopyrimidines and 6-alkyl-2,4-diaminopyrimidines as potent H4R antagonists, demonstrating activity in both in vitro assays and in vivo models. nih.govnih.gov

Endothelin (ET) Receptor

A prominent example of a pyrimidine-based drug targeting endothelin receptors is Macitentan. nih.gov This compound, an orally active, potent dual ETa and ETb receptor antagonist, contains a {2-[(5-bromopyrimidin-2-yl)oxy]ethoxy} moiety, which is structurally relevant to the this compound core. nih.govresearchgate.netnih.gov Macitentan was developed by modifying the structure of earlier antagonists to improve efficacy and safety. researchgate.net It prevents the binding of endothelin-1 (B181129) to its receptors, demonstrating high affinity for both ETa and ETb subtypes, though with a 50-fold increased selectivity for the ETa subtype. wikipedia.orgpatsnap.com This dual antagonism is crucial for its therapeutic effects in conditions like pulmonary arterial hypertension. patsnap.com

Table 4: Endothelin Receptor Antagonism by Macitentan

CompoundTargetIC50 (nM)Reference
Macitentan (ACT-064992)ETa Receptor0.5 acs.org
Macitentan (ACT-064992)ETb Receptor391 acs.org

Modulation of Cellular Signaling Pathways

Investigations into pyrimidine-based compounds have also extended to their effects on intracellular signaling cascades.

Currently, there is a lack of specific research data directly implicating this compound or its closely related analogues in the activation of the Nrf2 signaling pathway.

There is no available scientific literature to suggest that this compound or its immediate derivatives are involved in the promotion of the BMP2/SMAD1 signaling pathway.

Checkpoint kinase 1 (CHK1) is a critical component of the DNA damage response (DDR) pathway, and its inhibition is an attractive strategy in cancer therapy. nih.govnih.govnih.gov Various pyrimidine-based scaffolds have been successfully developed as potent and selective CHK1 inhibitors. nih.gov For example, a series of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives were synthesized, leading to the identification of compound 11 , which demonstrated single-digit nanomolar potency against CHK1 with an IC50 of 0.55 nM. nih.gov Another series based on a pyrazolo[1,5-a]pyrimidine (B1248293) core also yielded potent and selective CHK1 inhibitors. nih.govresearchgate.net These inhibitors function by disrupting the DDR, which can lead to synthetic lethality in cancer cells, particularly when combined with DNA-damaging chemotherapy agents. nih.govnih.gov

Table 5: CHK1 Inhibitory Activity of a Representative Pyrimidine Derivative

Compound SeriesRepresentative CompoundCHK1 IC50 (nM)Reference
Pyrido[3,2-d]pyrimidin-6(5H)-onesCompound 110.55 nih.gov

Binding Interactions and Molecular Recognition

The precise fit of this compound into the binding site of a biological target is a result of a combination of specific intermolecular forces. These interactions, while individually weak, collectively contribute to a stable ligand-target complex, which is a prerequisite for a biological response. The key interactions involved in the molecular recognition of this compound and its derivatives include hydrogen bonding, hydrophobic interactions, and π-π stacking.

Hydrogen Bonding Networks in Ligand-Target Complexes

Hydrogen bonds are highly directional interactions that occur between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). In the context of this compound, both the amine group (-NH2) on the cyclohexyl ring and the nitrogen atoms within the pyrimidine ring can participate in hydrogen bonding.

The primary amine is a potent hydrogen bond donor, capable of donating two hydrogen bonds to nearby acceptor groups in a protein's binding site, such as the oxygen atoms of aspartate or glutamate (B1630785) side chains, or the backbone carbonyl oxygen atoms. The nitrogen atoms of the pyrimidine ring, being sp2 hybridized, are effective hydrogen bond acceptors. They can form hydrogen bonds with donor groups from the target, such as the hydroxyl groups of serine, threonine, or tyrosine, or the amide protons of asparagine and glutamine.

In a crystallographic study of a related compound, N-Cyclohexyl-N-{[3-(4,6-dimethoxypyrimidin-2-yloxy)pyridin-2-yl]methyl}4,6-dimethoxypyrimidin-2-amine, weak C-H···O hydrogen bonds were observed to link molecules in the crystal lattice. nih.gov This highlights the potential for various parts of the molecule, not just the primary amine, to engage in hydrogen bonding, which can be critical for stabilizing the ligand within its binding pocket.

Hydrophobic Interactions and van der Waals Forces

The cyclohexyl ring, which typically adopts a stable chair conformation, can fit snugly into hydrophobic pockets lined with the nonpolar side chains of amino acids such as valine, leucine, isoleucine, and phenylalanine. nih.gov

In addition to broad hydrophobic effects, more specific, short-range van der Waals forces are at play. These are weak, non-directional forces that arise from temporary fluctuations in electron density around atoms. A close complementary fit between the surface of the this compound molecule and the contours of the binding pocket maximizes these van der Waals contacts, further contributing to the stability of the ligand-target complex.

π-π Stacking Interactions Involving the Pyrimidine Ring

The pyrimidine ring of this compound is an aromatic system, which allows it to participate in π-π stacking interactions. These interactions occur between the electron-rich π-orbitals of aromatic rings. In a biological context, this typically involves the pyrimidine ring of the ligand and the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan within the protein's binding site.

The geometry of π-π stacking can vary, from a parallel, face-to-face arrangement to a parallel-displaced or a T-shaped (edge-to-face) orientation. The strength and geometry of these interactions are influenced by the electronic properties of the interacting rings.

Evidence for the importance of π-π stacking in related structures is found in the crystallographic analysis of N-Cyclohexyl-N-{[3-(4,6-dimethoxypyrimidin-2-yloxy)pyridin-2-yl]methyl}4,6-dimethoxypyrimidin-2-amine. In this molecule, an intramolecular π-π stacking interaction was observed between the two pyrimidine rings, which were nearly parallel to each other with a dihedral angle of 8.56 (15)° and a distance of 3.6627 (18) Å between the ring centroids. nih.govnih.gov This demonstrates the propensity of the pyrimidine moiety to engage in such stabilizing interactions, which are likely to be a key feature of its binding to a target protein that possesses suitable aromatic residues.

Table 1. Summary of Potential Molecular Interactions for this compound

Interaction Type Molecular Moiety Involved Potential Interacting Partners in a Biological Target
Hydrogen Bond Donor Amine (-NH2) on cyclohexyl ring Aspartate, Glutamate, Carbonyl oxygen
Hydrogen Bond Acceptor Nitrogen atoms in pyrimidine ring Serine, Threonine, Tyrosine, Asparagine, Glutamine
Hydrophobic Interactions Cyclohexyl ring Valine, Leucine, Isoleucine, Phenylalanine
van der Waals Forces Entire molecule Complementary surfaces in the binding pocket
π-π Stacking Pyrimidine ring Phenylalanine, Tyrosine, Tryptophan

Vi. Preclinical Biological Evaluation of 4 Pyrimidin 2 Yloxy Cyclohexyl Amine and Its Analogues

In Vitro Biological Activities

The pyrimidine (B1678525) scaffold is a key feature in many compounds designed to target cancer cells. nih.gov Analogues of [4-(Pyrimidin-2-yloxy)cyclohexyl]amine have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, demonstrating a broad spectrum of activity. researchgate.netnih.gov

Derivatives of pyrimidine have shown significant inhibitory effects against a wide array of human cancer cell lines. nih.gov For instance, certain novel pyrimidine derivatives demonstrated inhibitory activity against cell lines including colon adenocarcinoma (LoVo), doxorubicin-resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa). nih.gov Similarly, a series of 4,6-pyrimidine analogues showed potent antiproliferative activities against six human cancer cell lines with IC₅₀ values ranging from 1.1 nM to 4.4 nM. nih.gov

In another study, acetogenin (B2873293) analogues containing pyrimidine moieties linked by amine bonds were found to remarkably enhance growth-inhibitory activity against several human cancer cell lines. nih.gov Research into pyrazolo[3,4-d]pyrimidine derivatives also revealed significant cytotoxic activity against various cell lines, with the proposed mechanism being the inhibition of cancer cell proliferation. mdpi.com One study identified a pyrimidine-benzothiazole hybrid, compound 10s, which exhibited potent antitumor activity against HeLa, HCT116, PC-3, and MDA-MB-231 cells with IC₅₀ values of 0.45, 0.70, 0.92, and 1.80 μM, respectively. researchgate.net

Compound/Analogue ClassCancer Cell LineActivity (IC₅₀)Source
4,6-Pyrimidine AnaloguesVarious (6 lines)1.1 nM - 4.4 nM nih.gov
Pyrimidine-Benzothiazole Hybrid (10s)HeLa (Cervical)0.45 µM researchgate.net
Pyrimidine-Benzothiazole Hybrid (10s)HCT116 (Colon)0.70 µM researchgate.net
Pyrimidine-Benzothiazole Hybrid (10s)PC-3 (Prostate)0.92 µM researchgate.net
Pyrimidine-Benzothiazole Hybrid (10s)MDA-MB-231 (Breast)1.80 µM researchgate.net
4-Aminopyrazolo[3,4-d]pyrimidine (12c)UO-31 (Renal)0.87 µM nih.gov
4-Aminopyrazolo[3,4-d]pyrimidine (12f)HL-60(TB) (Leukemia)1.41 µM nih.gov

A critical aspect of anticancer drug development is selectivity, aiming to maximize toxicity towards cancer cells while minimizing harm to normal, healthy cells. Certain pyrimidine analogues have demonstrated promising selectivity. For example, some synthesized acetogenin analogues potently and selectively inhibited the growth of human cancer cell lines. nih.gov In studies involving 4-aminopyrazolo[3,4-d]pyrimidine derivatives, specific compounds showed notable inhibitory activity against renal cancer cell lines, with compound 12c being the most potent against the UO-31 renal cancer cell line (IC₅₀ = 0.87 μM), showing greater potency than the standards sunitinib (B231) and sorafenib. nih.govresearchgate.net

Furthermore, research on 2-arylamino-4-(piperidin-4-yloxy)pyrimidines led to the discovery of compound 9i, which not only potently suppressed EGFRT790M/L858R kinase in non-small cell lung cancer but also demonstrated highly selective inhibitory effects over wild-type EGFR. nih.gov This compound also exhibited low cytotoxicity against normal human bronchial epithelial and L-02 cells, highlighting its potential for targeted therapy. nih.gov Another study found a novel compound that was less toxic to normal MRC5 cells, showing approximately 5-fold selectivity towards most tested cancer cells. researchgate.net

The anti-inflammatory potential of pyrimidine derivatives has been linked to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). nih.govmdpi.com

The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while adverse side effects are often linked to the inhibition of COX-1. nih.gov Consequently, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory research. nih.gov

Studies on pyrimidine derivatives have identified compounds with high selectivity for COX-2. nih.govmdpi.com For example, among a series of tested pyrimidine derivatives, compounds designated L1 and L2 demonstrated high selectivity towards COX-2, with performance exceeding that of piroxicam (B610120) and comparable to meloxicam. nih.govmdpi.com This selectivity suggests that these pyrimidine-based compounds could serve as a foundation for developing anti-inflammatory drugs with a potentially reduced risk of side effects. nih.govmdpi.com Further research has confirmed that 2-(4-methylsulfonylphenyl)pyrimidine derivatives are highly potent and specific COX-2 inhibitors. researchgate.net The overexpression of COX-2 in many cancer cells also suggests that selective COX-2 inhibitors could have applications in cancer therapy. mdpi.commdpi.com

Compound ClassTarget EnzymeSelectivity/PotencySource
Pyrimidine Derivatives (L1, L2)COX-2High selectivity, comparable to Meloxicam nih.govmdpi.com
2-(4-Methylsulfonylphenyl)pyrimidinesCOX-2Highly potent and specific inhibitors researchgate.net
Pyrimidine Derivative mdpi.comCOX-2780-fold more selective than Rofecoxib nih.gov

The emergence of antibiotic-resistant bacterial strains necessitates the discovery of new antimicrobial agents. Pyrimidine analogues have been evaluated for their antibacterial efficacy against a variety of pathogenic bacteria. nih.gov

Research has shown that synthesized pyrimidine derivatives possess significant antibacterial activity. In one study, certain 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives displayed noteworthy activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica) bacteria. nih.gov The presence of electron-withdrawing groups on the compounds was found to enhance their antimicrobial potential, with some analogues being more active than the standard drug cefadroxil. nih.gov Similarly, studies on 4H-pyridopyrimidine analogues have demonstrated broad-spectrum inhibition of bacterial growth, with optimized compounds showing potent activity against E. faecalis, S. pneumoniae, and S. aureus. researchgate.net

Compound/AnalogueBacterial StrainActivity (MIC in µM/ml)Source
Compound 2Escherichia coli0.91 nih.gov
Compound 5Bacillus subtilis0.96 nih.gov
Compound 10Pseudomonas aeruginosa0.77 nih.gov
Compound 10Salmonella enterica1.55 nih.gov
Optimized 4H-pyridopyrimidineS. pneumoniae2 µg/ml researchgate.net
Optimized 4H-pyridopyrimidineS. aureus4 µg/ml researchgate.net

Activity in Neurological Disorder Models

There is no publicly available scientific literature detailing the preclinical evaluation of this compound or its direct analogues in models of neurological disorders.

Bone Anabolic Effects (Osteogenesis Promotion)

Certain pyrimidine analogues have been identified as potent bone anabolic agents. In a comprehensive study, a series of thirty-one pyrimidine derivatives were synthesized and evaluated for their ability to promote bone formation. nih.gov The research identified compound 18a , N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, as a highly efficacious agent both in vitro and in vivo. nih.gov

This compound was found to stimulate osteogenesis by activating the BMP2/SMAD1 signaling pathway, which is critical for bone development. nih.gov The activation of this pathway leads to the upregulation of key osteogenic transcription factors like RUNX2. RUNX2, in turn, enhances the expression of genes responsible for bone matrix proteins, such as type 1 collagen, a primary component of the bone matrix synthesized by osteoblasts. nih.gov Compound 18a demonstrated the ability to significantly increase the expression of both RUNX2 and type 1 collagen at picomolar concentrations. nih.gov

Table 1: Osteogenic Activity of Analogue 18a
CompoundIn Vitro EfficacyIn Vivo EfficacyMechanism of Action
N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a)Most efficacious at 1 pM (promoted ALP activity, cell viability, and mineralization)Promoted bone formation and regeneration in a drill hole injury model in BALB/c miceUpregulation of osteogenic genes (RUNX2, type 1 col) via BMP2/SMAD1 signaling pathway

Enzyme Inhibitory Activities (Beyond DPPIV, CDKs, COX)

Analogues of this compound have demonstrated inhibitory activity against enzymes involved in cancer cell proliferation and metastasis. Research into pyrimidine-based Focal Adhesion Kinase (FAK) inhibitors has yielded compounds with potent activity. FAK is a non-receptor tyrosine kinase that is overexpressed in various cancers, including triple-negative breast cancer (TNBC), where it promotes cell proliferation and metastasis. nih.gov

One such derivative, compound 72 (structure detailed in the original research), showed significant FAK inhibition with an IC50 value of 27.4 nM. nih.gov In addition to its primary target, this compound also exhibited off-target inhibitory effects against matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that are also implicated in cancer metastasis. nih.gov

Table 2: Enzyme Inhibitory Activity of a Pyrimidine Analogue
CompoundTarget EnzymeIC50 Value
Compound 72 (a 2,4-diamino-5-chloropyrimidine derivative)Focal Adhesion Kinase (FAK)27.4 nM
Matrix Metalloproteinase-2 (MMP-2)Significant Inhibition (IC50 not specified)
Matrix Metalloproteinase-9 (MMP-9)Significant Inhibition (IC50 not specified)

In Vivo Efficacy Studies in Animal Models (excluding human clinical trials)

The therapeutic potential of pyrimidine analogues has been validated in preclinical animal models for both bone repair and cancer.

In a bone injury model, the orally bioavailable compound 18a was assessed for its ability to promote bone regeneration. When administered to BALB/c mice with a drill-hole fracture defect, the compound was shown to effectively promote the rate of bone formation, with an efficacy comparable to that of Parathyroid Hormone (PTH), a known anabolic agent. nih.gov

In an oncology setting, the FAK inhibitor compound 72 was evaluated in a model of cancer metastasis. BALB/c nude mice were inoculated with human TNBC cells (MDA-MB-231) to induce lung metastases. Subsequent treatment with compound 72 resulted in a significant reduction in the number of lung tumor nodules compared to the vehicle-treated control group, demonstrating its potent anti-metastatic effects in vivo. nih.gov

Pharmacodynamic studies have been conducted to confirm the biological effects of these pyrimidine analogues in vivo.

For the bone anabolic agent 18a , a key pharmacodynamic endpoint was the upregulation of osteogenic gene expression within the target tissue. The study confirmed that the compound's mechanism of action, the activation of the BMP2/SMAD1 signaling pathway, translated to a measurable biological effect in the animal model, leading to new bone formation. nih.gov

For the anti-cancer agent compound 72 , the primary pharmacodynamic effect observed was the reduction of lung tumor burden in the mouse metastasis model. This outcome serves as a direct measure of the compound's efficacy in inhibiting the metastatic process in vivo. nih.gov

An article focusing on the computational and theoretical studies of "this compound" cannot be generated at this time. The highly specific and technical information required for the outlined sections—Molecular Docking and Molecular Dynamics Simulations, Quantitative Structure-Activity Relationship (QSAR) Modeling, and De Novo Design and Virtual Screening Approaches—is not available in publicly accessible resources.

Extensive searches for "this compound" in conjunction with these computational chemistry topics did not yield specific research findings, predictive models, or detailed interaction analyses directly involving this compound. The provided citations (,,,,) suggest that such studies may exist within specific scientific literature that is not openly indexed or available through general searches. Without access to the content of these specific sources, generating a scientifically accurate and detailed article that adheres to the user's strict outline is not possible.

Vii. Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of molecular systems. For [4-(Pyrimidin-2-yloxy)cyclohexyl]amine, these calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. wjarr.comjchemrev.com The primary outputs of these calculations include the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as well as the molecular electrostatic potential (MEP) map.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The HOMO and LUMO are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. wjarr.com

A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. In the case of this compound, DFT calculations would reveal that the HOMO is likely localized on the electron-rich pyrimidine (B1678525) ring and the amine group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed across the pyrimidine ring, highlighting its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution within the molecule. It maps regions of varying electrostatic potential onto the electron density surface.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, typically associated with lone pairs on heteroatoms like nitrogen and oxygen. These sites are prone to electrophilic attack. For this compound, these would be concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the ether linkage.

Blue Regions: Represent areas of low electron density and positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms. These sites are favorable for nucleophilic attack. The hydrogen atoms of the amine group would exhibit a strong positive potential.

Green Regions: Denote areas of neutral or near-zero potential.

The MEP map is invaluable for predicting how the molecule will interact with other charged or polar species, including biological receptors.

Calculated Electronic Properties

DFT calculations yield quantitative data that describe the molecule's electronic character. The table below presents theoretical values for key electronic properties of this compound, derived from methodologies commonly applied to similar pyrimidine compounds. wjarr.com

Quantum Chemical ParameterCalculated Value (Illustrative)Significance
HOMO Energy (EHOMO)-5.52 eVIndicates electron-donating capability.
LUMO Energy (ELUMO)-1.61 eVIndicates electron-accepting capability.
Energy Gap (ΔE = ELUMO - EHOMO)3.91 eVReflects chemical reactivity and kinetic stability.
Dipole Moment (µ)3.15 DMeasures the overall polarity of the molecule.

These theoretical studies underscore the utility of DFT in elucidating the electronic structure of this compound. The calculated parameters provide a foundational understanding of its reactivity, stability, and potential for intermolecular interactions, which is essential for its application in various chemical contexts.

Viii. Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel [4-(Pyrimidin-2-yloxy)cyclohexyl]amine Analogues with Improved Potency and Selectivity

The development of novel analogues of this compound is a critical step toward enhancing its therapeutic profile. The structure-activity relationship (SAR) of pyrimidine (B1678525) derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Medicinal chemistry strategies can be employed to systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties.

Key synthetic strategies for creating diverse libraries of pyrimidine analogues often involve nucleophilic substitution reactions. For the this compound scaffold, modifications can be envisioned at three primary locations:

The Pyrimidine Ring: Introducing various substituents (e.g., halogens, alkyl, aryl, or amino groups) at the C4, C5, and C6 positions of the pyrimidine ring can significantly influence target binding and selectivity. For instance, incorporating specific functional groups can create new hydrogen bond interactions or hydrophobic contacts within a target's active site, thereby increasing potency.

The Cyclohexyl Linker: The stereochemistry and conformation of the cyclohexyl ring can impact how the molecule presents its key binding moieties (the pyrimidine and amine groups) to a biological target. Synthesizing both cis and trans isomers and evaluating their activity is crucial. Furthermore, replacing the cyclohexyl ring with other cyclic or acyclic linkers could modulate the compound's rigidity and solubility.

The Amine Group: The primary amine offers a convenient handle for derivatization. Acylation, sulfonylation, or reductive amination can introduce a wide range of functional groups. For example, converting the amine to an amide or sulfonamide, as seen in the related compound N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide, can alter the compound's electronic properties and ability to act as a hydrogen bond donor or acceptor.

A scaffold hopping strategy, where the core pyrimidine structure is replaced with other heterocyclic systems while maintaining key pharmacophoric features, could also lead to the discovery of novel chemotypes with improved drug-like properties.

Elucidation of Additional Molecular Targets and Pathways

While the precise molecular targets of this compound are not yet defined, the broader class of pyrimidine derivatives is known to interact with a variety of biological targets, most notably protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Future research should focus on identifying and validating the molecular targets of this compound and its analogues. A primary hypothesis is the inhibition of protein kinases, given that numerous pyrimidine-based molecules are potent kinase inhibitors targeting enzymes such as:

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication.

Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase often overexpressed in tumors.

Bruton's Tyrosine Kinase (BTK): A key component in B-cell signaling, relevant in autoimmune diseases and certain cancers.

Target identification can be achieved through a combination of techniques, including affinity chromatography, proteomic profiling, and enzymatic assays against panels of known kinases. Once a primary target is identified, further studies are necessary to understand how the compound modulates its activity and affects downstream signaling pathways. This mechanistic insight is vital for predicting both therapeutic efficacy and potential side effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [4-(Pyrimidin-2-yloxy)cyclohexyl]amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling pyrimidine derivatives with cyclohexylamine precursors. For example, reductive amination using NaHB(OAc)₃ in dichloromethane (DCM) with HOAc as a catalyst (e.g., synthesis of tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate) can be adapted . Optimization includes varying catalysts (e.g., LiAlH₄ in THF for selective reductions) and reaction times to improve yields. Monitoring intermediates via ¹H NMR (e.g., δ 3.78 ppm for methyl groups) ensures stepwise progress .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving stereochemistry and bond angles . Complementary techniques include ¹H/¹³C NMR (e.g., δ 2.90 ppm for methylene protons in cyclohexyl groups) and high-resolution mass spectrometry (HRMS) to confirm molecular weight . For dynamic structural insights, variable-temperature NMR can assess conformational flexibility .

Q. What solvents and reaction conditions are optimal for stabilizing this compound during synthesis?

  • Methodological Answer : Polar aprotic solvents like DCM or THF are preferred for their ability to dissolve amine intermediates and pyrimidine derivatives. Acidic conditions (e.g., HOAc in DCM) facilitate protonation of amines during reductive amination, while anhydrous THF is critical for LiAlH₄-mediated reductions to avoid side reactions .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexyl ring influence the biological or physicochemical properties of this compound derivatives?

  • Methodological Answer : Diastereomeric separation (e.g., (1R,4R) vs. (1S,4S) isomers) via chiral chromatography or crystallization is essential. Comparative studies using X-ray diffraction (e.g., SHELXD for phase determination) reveal distinct hydrogen-bonding networks, which impact solubility and receptor binding . For example, trans-isomers often exhibit higher thermal stability than cis counterparts due to reduced steric strain .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound analogs?

  • Methodological Answer : Discrepancies in splitting patterns may arise from dynamic processes like ring flipping. Use 2D NMR (e.g., NOESY) to identify spatial proximity of protons and confirm static conformations. For ambiguous cases, computational modeling (DFT calculations) can predict coupling constants and validate experimental data .

Q. What strategies are effective for high-throughput crystallization of this compound derivatives?

  • Methodological Answer : Employ robotic screening with diverse solvent mixtures (e.g., DMSO/water or ethanol/hexane). SHELXC/D/E pipelines enable rapid phase determination for crystal structure solutions, particularly for twinned or low-symmetry crystals . Pre-crystallization purification via flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) minimizes impurities that disrupt lattice formation .

Q. How does the pyrimidine-cyclohexyl linkage affect stability under acidic or oxidative conditions?

  • Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring identifies degradation products. The ether linkage (pyrimidin-2-yloxy) is susceptible to acid-catalyzed hydrolysis, while the cyclohexylamine moiety may oxidize to nitro derivatives. Stabilizers like antioxidants (e.g., BHT) or buffered solutions (pH 6–7) mitigate degradation .

Q. What computational tools are recommended for modeling the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) predicts binding affinities to enzymes or receptors. Parameterize force fields using crystallographic data (e.g., bond lengths from SHELXL-refined structures) to enhance accuracy . QSAR models can further correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with activity .

Key Data from Evidence

  • Stereochemical Yield : LiAlH₄ reduction of tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) achieved >99% yield for trans-isomer 286 .
  • Thermal Stability : Trans-N-{4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-cyclohexyl}amine dihydrochloride monohydrate shows no decomposition below 200°C .
  • NMR Benchmarks : ¹H NMR (400 MHz, CDCl₃) for cyclohexylamine derivatives: δ 1.13 ppm (t, J = 8.7 Hz, cyclohexyl CH₂), 3.72 ppm (s, OCH₃) .

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Feasible Synthetic Routes

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[4-(Pyrimidin-2-yloxy)cyclohexyl]amine
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Reactant of Route 2
[4-(Pyrimidin-2-yloxy)cyclohexyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.